molecular formula C16H12N2O6 B133017 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid CAS No. 4404-90-4

2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid

Cat. No. B133017
CAS RN: 4404-90-4
M. Wt: 328.28 g/mol
InChI Key: HEKGZWWZBBQCOB-UHFFFAOYSA-N
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Description

2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid is a versatile chemical compound. It is also known by its systematic name, 1,2-Benzenedicarboxylic acid, 1-[2-(2-carboxybenzoyl)hydrazide] .


Molecular Structure Analysis

The molecular formula of this compound is C16H12N2O6 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.27600 . It has a density of 1.471g/cm3 . The boiling point is 717.7ºC at 760 mmHg . The melting point is not available . The flash point is 387.8ºC .

Scientific Research Applications

Hunsdiecker-Type Bromodecarboxylation

Carboxylic acids, including benzoic acid derivatives, undergo bromodecarboxylation in moderate to good yields when reacted with iodosobenzene diacetate and bromine under irradiation. This reaction is significant for the synthesis of brominated organic compounds, showcasing the applicability of benzoic acid derivatives in synthetic organic chemistry (Camps et al., 2000).

Benzoic Acid in Foods and Additives

Benzoic acid and its derivatives are naturally occurring in plant and animal tissues and are used extensively as preservatives and flavoring agents in food and cosmetic products. Their widespread use raises public health concerns due to potential high human exposure (del Olmo et al., 2017).

Oxidative Coupling of Carboxylic Acids

2-Amino- and 2-hydroxybenzoic acids can efficiently couple with internal alkynes in the presence of a rhodium/copper catalyst system under air, leading to the formation of 8-substituted isocoumarin derivatives. Such derivatives have applications in materials science, particularly due to their solid-state fluorescence properties (Shimizu et al., 2009).

Thermodynamic Analysis on Modified Surfaces

The study of 4-carboxyphenyl groups attached to graphite or glassy carbon surfaces revealed significant deviations in pKa values compared to benzoic acid in solution. These findings have implications for the design of sensor interfaces and the understanding of surface chemistry (Abiman et al., 2007).

Synthesis of Carbamoyl Glycose Substituted Acids

The synthesis and characterization of carbamoyl glycose substituted acrylic acid and benzoic acid-RE (rare-earth) coordination complexes illustrate the potential of these compounds in material science, particularly in the creation of new materials with unique properties (Jiang Tao, 2012).

properties

IUPAC Name

2-[[(2-carboxybenzoyl)amino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-13(9-5-1-3-7-11(9)15(21)22)17-18-14(20)10-6-2-4-8-12(10)16(23)24/h1-8H,(H,17,19)(H,18,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGZWWZBBQCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196024
Record name 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid

CAS RN

4404-90-4
Record name 2-(((2-Carboxybenzoyl)amino)carbamoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC157337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157337
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2-Carboxybenzoyl)amino]carbamoyl]benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD69MY6LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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